Cas no 304883-43-0 (((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide)

((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide Chemical and Physical Properties
Names and Identifiers
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- ((3,4-DICHLOROPHENYL)AMINO)-N-(4-PYRIDYLCARBONYLAMINO)FORMAMIDE
- 1-(3,4-dichlorophenyl)-3-(pyridine-4-carbonylamino)urea
- STL267166
- ST50953062
- N-{[(3,4-dichlorophenyl)carbamoyl]amino}pyridine-4-carboxamide
- N-(3,4-dichlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
- [(3,4-dichlorophenyl)amino]-N-(4-pyridylcarbonylamino)carboxamide
- (((3,4-DICHLOROANILINO)CARBONYL)H
- ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide
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- MDL: MFCD00416713
- Inchi: 1S/C13H10Cl2N4O2/c14-10-2-1-9(7-11(10)15)17-13(21)19-18-12(20)8-3-5-16-6-4-8/h1-7H,(H,18,20)(H2,17,19,21)
- InChI Key: QJQCNBGOXCUBNL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(NNC(C1C=CN=CC=1)=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 377
- XLogP3: 3
- Topological Polar Surface Area: 83.1
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435680-10mg |
2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid |
304883-43-0 | 98% | 10mg |
¥819 | 2023-04-14 | |
TRC | D171230-0.5mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
Matrix Scientific | 169181-5mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 5mg |
$105.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435680-5mg |
2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid |
304883-43-0 | 98% | 5mg |
¥591 | 2023-04-14 | |
TRC | D171230-2.5mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
TRC | D171230-1mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 1mg |
$ 80.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435680-1mg |
2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid |
304883-43-0 | 98% | 1mg |
¥445 | 2023-04-14 | |
Matrix Scientific | 169181-1mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 1mg |
$90.00 | 2023-09-07 | ||
Matrix Scientific | 169181-10mg |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide |
304883-43-0 | 10mg |
$146.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435680-50mg |
2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid |
304883-43-0 | 98% | 50mg |
¥1533 | 2023-04-14 |
((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide
Introduction to ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide (CAS No. 304883-43-0)
The compound ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide, identified by the CAS registry number 304883-43-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a (3,4-dichlorophenyl)amino group with a pyridine-derived carbonyl amino functionality. The combination of these groups imparts distinctive electronic and steric properties to the molecule, making it a subject of interest for researchers in drug discovery, material synthesis, and analytical chemistry.
Recent studies have highlighted the importance of (3,4-dichlorophenyl)amino groups in modulating the pharmacokinetic properties of bioactive molecules. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring introduces electron-withdrawing effects, which can enhance the stability and bioavailability of the compound. This feature has been exploited in the development of novel pharmaceutical agents targeting specific biological pathways.
The pyridine-derived carbonyl amino group in this compound adds another layer of complexity to its structure. Pyridine rings are known for their aromaticity and ability to participate in hydrogen bonding and π-π interactions. The carbonyl group further enhances the molecule's ability to engage in such interactions, making it a versatile building block for supramolecular chemistry applications. Recent advancements in crystal engineering have utilized such functionalities to design self-assembled materials with tailored physical properties.
From a synthetic perspective, the preparation of ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The key steps typically include nucleophilic aromatic substitution to introduce the dichlorophenyl group and subsequent coupling reactions to attach the pyridine-derived moiety. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
The application potential of this compound extends beyond traditional chemical synthesis. In materials science, it has been investigated as a precursor for advanced polymers and hybrid materials. Its ability to form stable supramolecular assemblies makes it a promising candidate for applications in molecular recognition and sensing technologies. Recent breakthroughs in nanotechnology have further underscored its utility as a functional component in nanostructured materials.
In conclusion, ((3,4-Dichlorophenyl)amino)-N-(4-pyridylcarbonylamino)formamide (CAS No. 304883-43-0) represents a fascinating example of how carefully designed molecular architectures can unlock new possibilities in chemical research and industrial applications. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in modern chemistry.
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